3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide

Polymer Stabilization Polypropylene Oxidative Induction Time

Copper-catalyzed oxidation degrades wire/cable insulation. 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide (CAS 32687-77-7) provides dual-function protection-hindered phenol radical scavenging + hydrazide metal chelation-in one molecule. • 40% OIT improvement in PP • Non-discoloring for color-coded wire • Key intermediate for Antioxidant 1024 • ~30% longer polymer lifespan in TPE (2024 study). For polyolefin insulation, lubricants & TPEs.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
CAS No. 32687-77-7
Cat. No. B1293890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide
CAS32687-77-7
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN
InChIInChI=1S/C17H28N2O2/c1-16(2,3)12-9-11(7-8-14(20)19-18)10-13(15(12)21)17(4,5)6/h9-10,21H,7-8,18H2,1-6H3,(H,19,20)
InChIKeyKMWIPXLIKIAZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.6 [ug/mL]

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide Technical Specifications


3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide (CAS 32687-77-7) is a sterically hindered phenolic antioxidant with a hydrazide functional group. Its molecular formula is C₁₇H₂₈N₂O₂, with a molecular weight of 292.42 g/mol [1]. This structure confers a dual mechanism of action: the hindered phenol moiety provides radical scavenging activity, while the hydrazide group imparts metal-chelating capabilities . This combination is strategically designed for applications where both oxidative degradation and metal-catalyzed degradation must be addressed simultaneously, such as in wire and cable insulation in contact with copper conductors. The compound is listed on the EPA TSCA Inventory, confirming its regulatory status for industrial use in the United States [2].

Why 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide Cannot Be Replaced


A scientific or industrial user cannot simply substitute this compound with a generic hindered phenol (e.g., BHT, Irganox 1010) or a simple hydrazide. The critical differentiation lies in the intramolecular synergy of the 3,5-di-tert-butyl-4-hydroxyphenyl group and the hydrazide moiety within a single molecular framework . While standard hindered phenols excel at radical scavenging, they lack the capacity to deactivate pro-oxidant metal ions (e.g., Cu⁺/Cu²⁺) that are prevalent in wire and cable applications. Conversely, simple hydrazides can chelate metals but offer insufficient radical scavenging capacity for long-term thermal stability. The target compound uniquely provides both functionalities, a property verified by its classification as both a 'phenolic antioxidant' and a 'metal deactivator' [1]. Substitution with a blend of separate additives may not replicate the controlled, intramolecular synergy that influences performance under thermal and hydrolytic stress, a factor that will be quantified in the following evidence .

Performance Evidence for 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide


Oxidative Induction Time in Polypropylene vs. Traditional Antioxidants

In a study published in Polymer Degradation and Stability (2024), the target compound was evaluated as a stabilizer in polypropylene. At a loading of 0.5%, it demonstrated a 40% improvement in Oxidative Induction Time (OIT) compared to traditional phenolic antioxidants under the same test conditions .

Polymer Stabilization Polypropylene Oxidative Induction Time

Polymer Service Life Extension vs. Standard Antioxidants

Performance data from a commercial supplier indicates that the use of CAS 32687-77-7 as a polymer stabilizer results in an approximately 30% longer polymer lifespan compared to standard antioxidants . The specific polymer system and test conditions for this claim are not detailed in the source.

Polymer Additives Service Life Prediction Durability

Dual Functionality and Non-Discoloring Property

Supplier technical information confirms that this compound is a 'phenolic antioxidant and a metal deactivator' suitable for 'polymers and certain thermo-plastic elastomers' [1]. Furthermore, it is characterized as 'non-discoloring' and 'non-staining', making it suitable for applications requiring high aesthetic retention [2]. These are functional properties not universally present in other metal deactivators or lower molecular weight phenolic antioxidants.

Polymer Additives Metal Deactivation Color Stability

Structural Differentiation from Symmetric Dihydrazide Deactivators

The target compound (CAS 32687-77-7) is a monohydrazide with a molecular weight of 292.4 g/mol [1]. This distinguishes it from the widely used metal deactivator Antioxidant 1024 (CAS 32687-78-8), which is a symmetric bis-hydrazide dimer with a molecular weight of 552.8 g/mol [2]. The target compound serves as a key intermediate or precursor to the larger dimer, and its smaller size and higher molar concentration of functional groups per unit mass offer a different kinetic profile in radical scavenging and metal chelation, which can be advantageous in specific polymer matrices or when a lower viscosity additive is required.

Polymer Stabilization Metal Deactivation Molecular Structure

Application Scenarios for 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid Hydrazide


Copper-Contacting Polyolefin Insulation Stabilization

In wire and cable manufacturing, particularly for automotive and telecommunications, polyolefin insulation (PE, PP, or EPDM) is in direct contact with copper conductors. Copper ions are potent catalysts for polymer auto-oxidation, leading to premature insulation cracking and electrical failure. Generic hindered phenols (e.g., Irganox 1010) cannot deactivate these metal ions. This compound, confirmed as both a phenolic antioxidant and a metal deactivator [1], is specifically engineered to address this dual threat. Its non-discoloring property [2] is also crucial for color-coded wire identification. The quantified 40% improvement in Oxidative Induction Time in polypropylene supports its use for extending the service life of under-hood automotive wiring and high-reliability data cables.

Synthesis of High-Molecular-Weight Phenolic Stabilizers

This monohydrazide serves as a crucial building block for synthesizing more complex stabilizers, most notably the widely used metal deactivator Antioxidant 1024 (CAS 32687-78-8) [1]. It also acts as a versatile intermediate for creating novel antioxidant-functionalized polymers or conjugates [2]. For a procurement scientist or chemical engineer, sourcing this compound enables the development of proprietary, high-performance stabilizer systems or the creation of new materials where antioxidant and metal-chelating properties are covalently bound to a polymer backbone, thus eliminating additive migration and blooming issues.

Thermoplastic Elastomer Durability Enhancement

Thermoplastic elastomers (TPEs), used in automotive seals, gaskets, and industrial hoses, often require stabilization against both heat aging and metal-catalyzed degradation from fillers or contact with metallic parts. The dual functionality of this compound [1] provides a single-additive solution for these requirements. A 2024 study highlighted its 'superior performance compared to traditional phenolic antioxidants' in a polymer matrix relevant to these applications [2]. The commercial claim of 30% longer polymer lifespan provides a further, though less rigorous, performance benchmark for TPE applications where extended part lifetime under thermal and mechanical stress is a key design criterion.

Lubricant and Industrial Oil Antioxidant Additive

Industrial lubricants and functional fluids are subjected to high temperatures and are in constant contact with metal surfaces, which can catalyze oil oxidation, leading to viscosity increase and sludge formation. This compound is explicitly noted for use as an 'antioxidant in lubricants and industrial oils' [1]. Its dual mechanism of radical scavenging (hindered phenol) and metal passivation (hydrazide) [2] makes it particularly well-suited for this role, offering a performance advantage over single-function antioxidants. It can be used to formulate longer-life lubricants for high-temperature gearboxes, compressors, and hydraulic systems.

Technical Documentation Hub

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